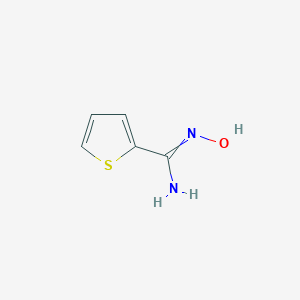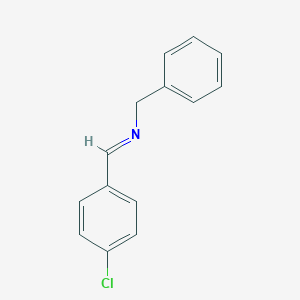
2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide, also known as 25I-NBOMe, is a synthetic psychedelic drug that belongs to the 2C family of phenethylamines. It is a potent agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound was first synthesized in 2003 by Ralf Heim at the Free University of Berlin.
Mecanismo De Acción
2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide acts as a partial agonist of the serotonin 2A receptor, which is responsible for the hallucinogenic effects of the drug. The compound binds to the receptor and activates it, leading to a cascade of biochemical events that alter the activity of neurons in the brain. The exact mechanism of action of the drug is not fully understood, but it is thought to involve changes in the release of neurotransmitters such as dopamine and serotonin.
Biochemical and physiological effects:
The biochemical and physiological effects of 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide include changes in heart rate, blood pressure, body temperature, and respiration. The drug also alters the activity of certain regions of the brain, leading to changes in perception, mood, and thought. The effects of the drug can last for several hours, and may include visual and auditory hallucinations, euphoria, and altered sense of time and space.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide in lab experiments include its potency and selectivity for the serotonin 2A receptor, which makes it a useful tool for studying the role of this receptor in the brain. The compound is also relatively stable and can be stored for long periods of time. However, the use of 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide in lab experiments is limited by its potential toxicity and the need for specialized equipment and expertise to handle the compound safely.
Direcciones Futuras
Future research on 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide may focus on understanding the molecular mechanisms of its action on the serotonin 2A receptor, and its potential therapeutic applications in the treatment of psychiatric disorders. The development of new analogs and derivatives of the compound may also lead to the discovery of novel drugs with improved efficacy and safety profiles. However, further research is needed to fully understand the risks and benefits of using 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide in clinical settings.
Métodos De Síntesis
The synthesis of 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide involves several steps, starting with the reaction of 2-methylindole with isobutyryl chloride to form 2-methyl-N-isobutyryl-1H-indole. This intermediate is then reacted with 2,5-dimethoxyphenethylamine to form 2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide. The synthesis process is complex and requires specialized equipment and expertise.
Aplicaciones Científicas De Investigación
2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide has been used in scientific research to study the mechanism of action of hallucinogenic drugs and their effects on the brain. Studies have shown that the drug produces profound alterations in perception, mood, and thought, and can induce mystical experiences and spiritual insights. The compound has also been used to investigate the role of the serotonin 2A receptor in the pathophysiology of psychiatric disorders such as schizophrenia and depression.
Propiedades
Número CAS |
163629-04-7 |
|---|---|
Nombre del producto |
2-Methyl-N-(2-methylpropyl)-1H-indole-1-acetamide |
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
2-(2-methylindol-1-yl)-N-(2-methylpropyl)acetamide |
InChI |
InChI=1S/C15H20N2O/c1-11(2)9-16-15(18)10-17-12(3)8-13-6-4-5-7-14(13)17/h4-8,11H,9-10H2,1-3H3,(H,16,18) |
Clave InChI |
XZDHSTZDTPPODL-UHFFFAOYSA-N |
SMILES |
CC1=CC2=CC=CC=C2N1CC(=O)NCC(C)C |
SMILES canónico |
CC1=CC2=CC=CC=C2N1CC(=O)NCC(C)C |
Sinónimos |
1-(i-butylaminocarbonylmethyl)-2-methyl-indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2-[4-(4-Bromo-phenyl)-piperazin-1-YL]-ethylamine](/img/structure/B171232.png)




![Methyl 3-[(chlorosulfonyl)methyl]benzoate](/img/structure/B171250.png)
![Ethyl 4,5,6,7-tetrahydro-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B171253.png)


